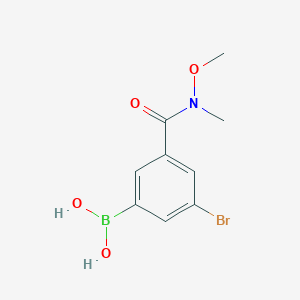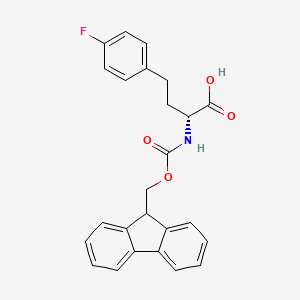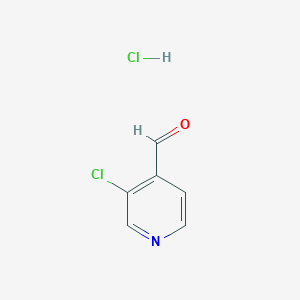![molecular formula C19H32BNO4 B8096387 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester](/img/structure/B8096387.png)
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is a boronic acid derivative with a unique spirocyclic structure. This compound is characterized by its spiro[3.5]non-6-ene core, which is functionalized with a boronic acid pinacol ester and a tert-butoxycarbonyl (Boc) protecting group. The molecular formula of this compound is C19H32BNO4, and it has a molecular weight of 349.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an appropriate precursor. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.
Introduction of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction. This step typically involves the use of a palladium catalyst, a base, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the product’s purity and structural integrity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic acids or borates using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Reduction: The compound can undergo reduction reactions, particularly at the spirocyclic core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium perborate, acetic acid (AcOH)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol (EtOH)
Substitution: Palladium catalyst (Pd), base (e.g., potassium carbonate, K2CO3), solvent (e.g., THF, DMF)
Major Products Formed
Oxidation: Boronic acids, borates
Reduction: Reduced spirocyclic compounds
Substitution: Coupled products with aryl or vinyl groups
Wissenschaftliche Forschungsanwendungen
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures and boron-containing compounds.
Biology: The compound is explored for its potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy and other diseases.
Wirkmechanismus
The mechanism of action of 2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is primarily related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The spirocyclic structure provides additional stability and unique reactivity, allowing the compound to interact with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid: Similar structure but lacks the pinacol ester moiety.
2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester: Similar structure but lacks the Boc protecting group.
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid methyl ester: Similar structure but has a methyl ester instead of a pinacol ester.
Uniqueness
2-Boc-2-Aza-spiro[3.5]non-6-ene-7-boronic acid pinacol ester is unique due to its combination of a spirocyclic core, a boronic acid pinacol ester, and a Boc protecting group. This combination provides the compound with distinct chemical properties, such as enhanced stability, reactivity, and versatility in various synthetic and research applications .
Eigenschaften
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BNO4/c1-16(2,3)23-15(22)21-12-19(13-21)10-8-14(9-11-19)20-24-17(4,5)18(6,7)25-20/h8H,9-13H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAKEZZPFOSNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CN(C3)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
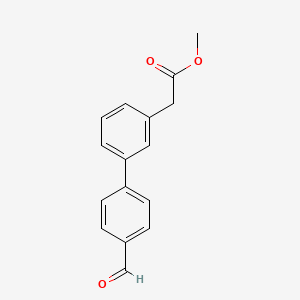
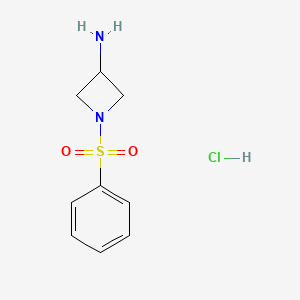
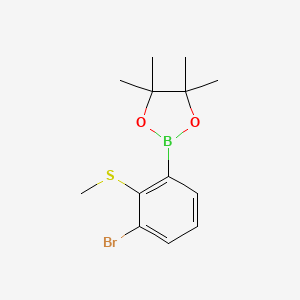
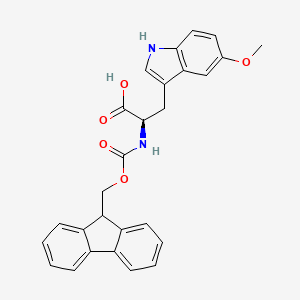
![4-aza-1-azoniabicyclo[2.2.2]octane;3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2R)-1-hydroxypropan-2-yl]oxybenzoate](/img/structure/B8096329.png)
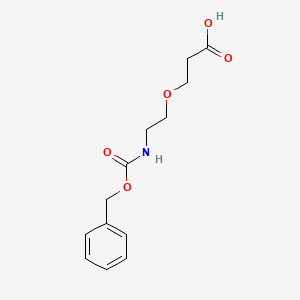
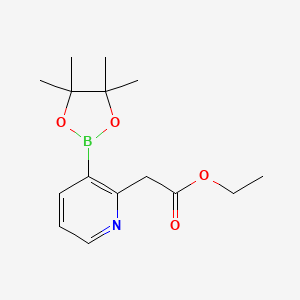

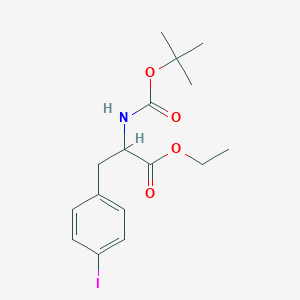
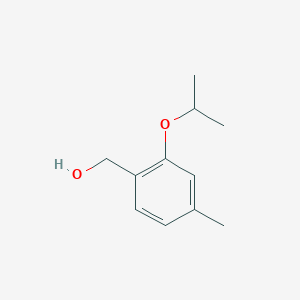
![(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine](/img/structure/B8096369.png)
